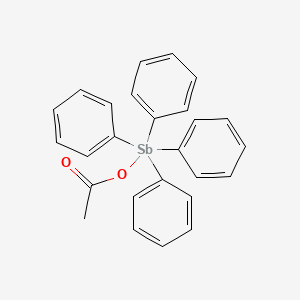

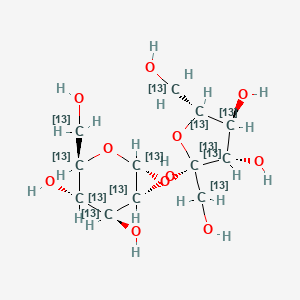

Sucrose13c12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sucrose-13C12 is a labeled form of sucrose, where all twelve carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in scientific research to trace metabolic pathways and study biochemical processes. The molecular formula for Sucrose-13C12 is 13C12H22O11, and it has a molecular weight of 354.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sucrose-13C12 involves the incorporation of carbon-13 into the glucose and fructose units that make up sucrose. This can be achieved through the biosynthesis of glucose and fructose using carbon-13 labeled carbon dioxide in photosynthetic organisms. The labeled glucose and fructose are then enzymatically combined to form Sucrose-13C12 .

Industrial Production Methods

Industrial production of Sucrose-13C12 typically involves the cultivation of plants in an environment enriched with carbon-13 labeled carbon dioxide. The plants assimilate the labeled carbon dioxide during photosynthesis, producing carbon-13 labeled glucose and fructose. These sugars are then extracted and purified to obtain Sucrose-13C12 .

Chemical Reactions Analysis

Types of Reactions

Sucrose-13C12 undergoes similar chemical reactions as regular sucrose, including:

Hydrolysis: Sucrose-13C12 can be hydrolyzed into glucose-13C6 and fructose-13C6 using acidic or enzymatic conditions.

Oxidation: It can be oxidized to produce various organic acids.

Reduction: Reduction reactions can convert it into sugar alcohols such as sorbitol and mannitol.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase enzyme).

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products

Hydrolysis: Glucose-13C6 and fructose-13C6.

Oxidation: Organic acids such as gluconic acid and glucaric acid.

Reduction: Sugar alcohols like sorbitol and mannitol.

Scientific Research Applications

Sucrose-13C12 is widely used in various fields of scientific research:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates.

Biology: Employed in metabolic flux analysis to trace the pathways of carbon in biological systems.

Medicine: Utilized in studies of carbohydrate metabolism and its role in diseases such as diabetes.

Industry: Applied in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of Sucrose-13C12 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-13C6 and fructose-13C6. These monosaccharides are then further metabolized through glycolysis and the citric acid cycle, allowing researchers to trace the flow of carbon-13 through various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Glucose-13C6: A labeled form of glucose with six carbon-13 atoms.

Fructose-13C6: A labeled form of fructose with six carbon-13 atoms.

Mannitol-13C6: A labeled form of mannitol with six carbon-13 atoms.

Uniqueness

Sucrose-13C12 is unique in that it provides a dual-labeled system with both glucose and fructose units labeled with carbon-13. This allows for more comprehensive tracing of metabolic pathways compared to single-labeled compounds like glucose-13C6 or fructose-13C6 .

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

354.21 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

CZMRCDWAGMRECN-UHSKIMHLSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

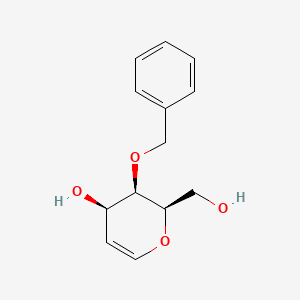

![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

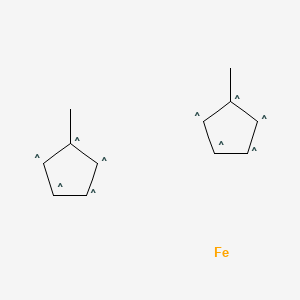

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)